molecular formula C17H23NO5 B8257080 (R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

(R)-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid

Cat. No.: B8257080
M. Wt: 321.4 g/mol
InChI Key: HXGPYSWYHNVGBB-AWEZNQCLSA-N
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Description

®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid is a complex organic compound that features a benzoic acid moiety linked to an oxazepane ring, which is further protected by a tert-butoxycarbonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid typically involves multiple steps. One common approach is to start with the preparation of the oxazepane ring, which can be achieved through the cyclization of appropriate amino alcohols. The tert-butoxycarbonyl group is introduced to protect the amine functionality, which is crucial for subsequent reactions.

    Cyclization: The amino alcohol undergoes cyclization under acidic or basic conditions to form the oxazepane ring.

    Protection: The amine group is protected using tert-butoxycarbonyl chloride in the presence of a base such as triethylamine.

    Coupling: The protected oxazepane is then coupled with a benzoic acid derivative using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of ®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid may involve the use of flow microreactor systems, which offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The oxazepane ring can be reduced under hydrogenation conditions to yield amine derivatives.

    Substitution: The tert-butoxycarbonyl group can be removed under acidic conditions, allowing for further functionalization of the amine group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Strong acids like trifluoroacetic acid (TFA) for deprotection.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Amine derivatives.

    Substitution: Deprotected amine compounds.

Scientific Research Applications

®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential as a drug candidate or a drug delivery agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid involves its interaction with specific molecular targets. The tert-butoxycarbonyl group protects the amine functionality, allowing the compound to participate in selective reactions. Upon deprotection, the free amine can interact with various biological targets, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(4-(tert-butoxycarbonyl)-1,4-oxazepan-2-yl)benzoic acid: Unique due to its oxazepane ring and tert-butoxycarbonyl protection.

    4-[(tert-Butoxycarbonyl)amino]phenylboronic acid: Similar in having a tert-butoxycarbonyl group but differs in the core structure.

    N-tert-butoxycarbonyl-(2R)-arylthiazolidine-(4R)-carboxylic acid: Shares the tert-butoxycarbonyl protection but has a thiazolidine ring instead of oxazepane.

Properties

IUPAC Name

3-[(2R)-4-[(2-methylpropan-2-yl)oxycarbonyl]-1,4-oxazepan-2-yl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23NO5/c1-17(2,3)23-16(21)18-8-5-9-22-14(11-18)12-6-4-7-13(10-12)15(19)20/h4,6-7,10,14H,5,8-9,11H2,1-3H3,(H,19,20)/t14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXGPYSWYHNVGBB-AWEZNQCLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCOC(C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCO[C@@H](C1)C2=CC(=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23NO5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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